KCC2 blocker 1
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl 1-acetyl-2-[(4-methylsulfonylphenyl)methyl]pyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO5S/c1-17(24)23-14-6-13-22(23,21(25)28-16-19-7-4-3-5-8-19)15-18-9-11-20(12-10-18)29(2,26)27/h3-5,7-12H,6,13-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXZWVGQXNFWDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1(CC2=CC=C(C=C2)S(=O)(=O)C)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Neuronal Chloride Homeostasis and Its Significance
The concentration of chloride ions inside a neuron is a critical determinant of the response to the neurotransmitters GABA and glycine (B1666218). In mature neurons, KCC2 actively transports chloride ions out of the cell, creating a low intracellular chloride concentration. frontiersin.orgmdpi.com This outward transport is powered by the potassium gradient across the neuronal membrane. nih.gov This low internal chloride level is fundamental for the hyperpolarizing, or inhibitory, effect of GABA and glycine, which open chloride channels. nih.govfrontiersin.org When these channels open, chloride ions flow into the neuron, making it less likely to fire an action potential. frontiersin.org
Disruptions in this delicate chloride balance, often due to the malfunction or downregulation of KCC2, can have profound consequences. mdpi.com An increase in intracellular chloride can weaken or even reverse the inhibitory actions of GABA and glycine, leading to neuronal hyperexcitability, a hallmark of various neurological disorders. nih.govanr.fr
Kcc2 S Pivotal Role in Shaping Gabaergic and Glycinergic Neurotransmission Polarity
The polarity of GABAergic and glycinergic neurotransmission—whether it is inhibitory or excitatory—is directly dependent on the chloride gradient established by KCC2. nih.govjohannahmeijer.com In the mature brain, the low intracellular chloride maintained by KCC2 ensures that the activation of GABA-A and glycine (B1666218) receptors leads to an influx of chloride ions, resulting in hyperpolarization and synaptic inhibition. frontiersin.orgfrontiersin.org
However, in the developing brain, KCC2 expression is low, leading to higher intracellular chloride levels. frontiersin.org Consequently, GABA and glycine can be excitatory in immature neurons. The developmental upregulation of KCC2 is a key event that switches GABAergic and glycinergic signaling from excitatory to inhibitory, a critical step in the maturation of neural circuits. frontiersin.orgfrontiersin.org A decrease in KCC2 function in mature neurons can revert this polarity, causing GABA and glycine to become excitatory and contributing to pathological states. anr.frnih.gov
Maintenance of Excitation Inhibition Balance in Mature Neuronal Circuits by Kcc2
The proper functioning of mature neuronal circuits relies on a finely tuned balance between excitation and inhibition (E/I balance). frontiersin.org KCC2 is a cornerstone of this equilibrium by ensuring robust synaptic inhibition. frontiersin.orgresearchgate.net By maintaining a low intracellular chloride concentration, KCC2 empowers GABAergic and glycinergic neurons to effectively dampen neuronal activity and prevent runaway excitation. drugtargetreview.com
Dysfunction of KCC2 can disrupt this critical E/I balance, leading to a state of network hyperexcitability. This imbalance is implicated in a wide range of neurological and psychiatric conditions, including epilepsy, neuropathic pain, and neurodevelopmental disorders. frontiersin.orgmdpi.comnih.gov Research has shown that reduced KCC2 function is a common pathological feature in these disorders, highlighting its importance in maintaining healthy brain function. frontiersin.org
Kcc2 As a Crucial Research Target in Neuroscience
Molecular Mechanism of KCC2 Inhibition by KCC2 Blocker 1
This compound is identified as a benzyl (B1604629) prolinate compound that functions as a selective, orally active antagonist of the KCC2 transporter. medchemexpress.commedchemexpress.com The primary mechanism of action is the direct blockage of KCC2-mediated ion transport. medchemexpress.com
This compound is characterized as a selective blocker of KCC2. medchemexpress.commedchemexpress.comresearchgate.net Research identifies it with a half-maximal inhibitory concentration (IC₅₀) of 1 µM for KCC2. medchemexpress.comresearchgate.net Its enantiomer, (+)-KCC2 blocker 1, demonstrates higher potency with an IC₅₀ of 0.4 µM. medchemexpress.comresearchgate.net
While specific quantitative comparisons of this compound's affinity for KCC2 versus other cotransporters like the sodium-potassium-chloride cotransporter NKCC1 are not detailed in the available research, the selectivity of other KCC2 inhibitors provides a framework for understanding this class of compounds. For instance, the analogous KCC2 antagonist, VU0463271, exhibits over 100-fold selectivity for KCC2 compared to NKCC1. eneuro.org This high degree of selectivity is a critical feature for tools intended to dissect the specific role of KCC2 in neuronal function, as NKCC1 is more broadly expressed and often mediates chloride influx. nih.govsfari.org
| Compound | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| This compound | KCC2 | 1 | medchemexpress.comresearchgate.net |
| (+)-KCC2 blocker 1 | KCC2 | 0.4 | medchemexpress.comresearchgate.net |
Specificity of this compound for KCC2 over Other Cation-Chloride Cotransporters (e.g., NKCC1)
Functional Consequences of KCC2 Inhibition on Ion Dynamics
By blocking the primary chloride extrusion mechanism in mature neurons, the inhibition of KCC2 directly alters the fundamental ionic gradients that govern inhibitory neurotransmission. nih.govaxonis.us
The fundamental role of KCC2 is to transport chloride ions out of the neuron, maintaining a low intracellular chloride concentration ([Cl⁻]i). axonis.usnih.gov The inhibition of KCC2 disrupts this process, leading to a net accumulation of intracellular chloride. This failure of chloride extrusion causes the neuronal [Cl⁻]i to rise. researchgate.net
Studies using analogous KCC2 inhibitors have quantified this effect. For example, application of the KCC2 antagonist VU0240551 to neocortical neurons resulted in an increase in [Cl⁻]i ranging from 3.1 to 10.5 mM. researchgate.net Similarly, in models of epilepsy, the selective inhibition of KCC2 with VU0463271 was shown to increase the elevation of intracellular chloride during ictal events. eneuro.org Therefore, the application of this compound is expected to produce a significant increase in the baseline [Cl⁻]i of neurons.
The reversal potential of currents mediated by GABAₐ receptors (EGABA) is critically dependent on the transmembrane chloride gradient. sfari.org In mature neurons, the low [Cl⁻]i maintained by KCC2 ensures that EGABA is more negative than the resting membrane potential, resulting in a hyperpolarizing, inhibitory influx of chloride ions when GABAₐ receptors are activated. nih.govnih.gov
By causing an accumulation of intracellular chloride, KCC2 inhibition shifts EGABA to a more depolarized (less negative) potential. nih.gov This shift weakens the strength of GABAergic inhibition. If the accumulation of chloride is substantial enough, EGABA can become more positive than the resting membrane potential, causing the GABAergic response to switch from hyperpolarizing and inhibitory to depolarizing and excitatory. nih.gov This "GABA switch" is a hallmark of developmental processes but is considered pathological when it results from KCC2 hypofunction in the mature nervous system. axonis.usnih.gov Consequently, this compound, by increasing [Cl⁻]i, will induce a depolarizing shift in EGABA, thereby compromising the efficacy of synaptic inhibition. nih.govsfari.org
Effects on Intrinsic Neuronal Excitability
The intrinsic excitability of a neuron, its propensity to fire action potentials in response to a given input, is finely tuned by a variety of ion channels and transporters, with KCC2 playing a pivotal role. Pharmacological blockade of KCC2 has been shown to produce a general state of hyperexcitability.
Modulation of Spontaneous Action Potential Firing Rates
Inhibition of KCC2 consistently leads to an increase in spontaneous neuronal firing. In cultured hippocampal neurons, application of the selective KCC2 inhibitor VU0463271 resulted in a marked increase in the number of spontaneous action potentials (APs). nih.gov For instance, a 10 μM concentration of VU0463271 increased the firing rate from a baseline of 18 ± 5 AP/min to 78 ± 26 AP/min. nih.gov Even at a lower concentration of 100 nM, the firing rate elevated from 22 ± 6 to 83 ± 23 AP/min. nih.gov This effect suggests that even a partial reduction in KCC2 function is sufficient to significantly lower the threshold for spontaneous neuronal activity.
Similarly, in the spinal dorsal horn, blockade of KCC2 with DIOA led to a significant increase in the spontaneous firing of non-adapting (presumed inhibitory) neurons, while the firing of adapting neurons remained unaffected. elifesciences.org This differential effect highlights the cell-type-specific consequences of KCC2 inhibition on spontaneous activity.
Table 1: Effect of KCC2 Blocker VU0463271 on Spontaneous Action Potential Firing Rate in Cultured Hippocampal Neurons
| Concentration of VU0463271 | Baseline Firing Rate (AP/min) | Firing Rate After Application (AP/min) |
|---|---|---|
| 100 nM | 22 ± 6 | 83 ± 23 |
| 10 µM | 18 ± 5 | 78 ± 26 |
Data sourced from Sivakumaran et al., 2015. nih.gov
Shifts in Resting Membrane Potential and Input Resistance
Chronic downregulation of KCC2 in dentate granule cells has been shown to cause a significant depolarization of the resting membrane potential. biorxiv.orgresearchgate.net In the absence of synaptic transmission, KCC2 knockdown resulted in a resting membrane potential of -80.79 ± 1.61 mV compared to -87.67 ± 1.06 mV in control neurons. biorxiv.orgresearchgate.net This depolarizing shift brings the neuron closer to its firing threshold.
Concurrently, KCC2 suppression leads to an increase in input resistance. biorxiv.orgresearchgate.net In the same study on dentate granule cells, input resistance increased by approximately 30%, from 513.38 ± 47.85 MΩ in control cells to 662.70 ± 47.14 MΩ in KCC2 knockdown cells. biorxiv.orgresearchgate.net A higher input resistance means that a smaller synaptic current is required to produce a given change in membrane potential, thereby increasing the neuron's sensitivity to synaptic inputs. Interestingly, acute application of a KCC2 antagonist did not significantly alter input resistance, suggesting that this effect is a result of chronic KCC2 suppression and may involve compensatory changes in other ion channels. biorxiv.org
Table 2: Changes in Intrinsic Membrane Properties Following KCC2 Knockdown in Dentate Granule Cells
| Condition | Resting Membrane Potential (mV) | Input Resistance (MΩ) |
|---|---|---|
| Control (shNT) | -87.67 ± 1.06 | 513.38 ± 47.85 |
| KCC2 Knockdown (shKCC2) | -80.79 ± 1.61 | 662.70 ± 47.14 |
Data represents recordings in the presence of synaptic transmission blockers. Sourced from Goutierre et al., 2018. biorxiv.orgresearchgate.net
Enhanced Excitability of Principal Cells and Interneurons
The combined effects of a depolarized resting membrane potential and increased input resistance culminate in enhanced neuronal excitability. Following KCC2 knockdown, dentate granule cells exhibit a higher firing frequency in response to depolarizing current injections. researchgate.netresearchgate.net This heightened excitability is not limited to principal cells. In the entorhinal cortex, application of a KCC2 antagonist augmented the excitability of both interneurons and principal cells. physiology.orgnih.gov This widespread increase in excitability across different neuronal populations can profoundly disrupt the balance of excitation and inhibition within a neural network. physiology.orgnih.gov
Impact on Synaptic Transmission and Plasticity
KCC2 is a cornerstone of inhibitory synaptic transmission and its inhibition has profound effects on the efficacy and plasticity of synapses.
Changes in GABAergic Synaptic Efficacy
The primary role of KCC2 in mature neurons is to extrude chloride ions, maintaining a low intracellular chloride concentration. frontiersin.orgnih.gov This low chloride level is essential for the hyperpolarizing and shunting effects of GABAergic inhibition mediated by GABA-A receptors, which are permeable to chloride. frontiersin.orgnih.gov Inhibition or downregulation of KCC2 leads to an accumulation of intracellular chloride, causing a depolarizing shift in the reversal potential for GABA-A receptor-mediated currents (EGABA). frontiersin.orgfrontiersin.org
This shift can weaken or even reverse the polarity of GABAergic transmission from inhibitory to excitatory. frontiersin.orgjneurosci.org In organotypic hippocampal slices, the KCC2 antagonist VU0463271 was shown to reduce chloride extrusion rates and increase intracellular chloride elevation during ictal-like discharges, thereby impairing the efficacy of GABAergic inhibition. eneuro.org Similarly, in parvalbumin-positive interneurons, genetic disruption of KCC2 changed the GABA response from hyperpolarizing to depolarizing in the majority of cells. frontiersin.org This fundamental change in GABAergic signaling disrupts the delicate balance of excitation and inhibition that is crucial for normal brain function. nih.govfrontiersin.org
Modulation of Glutamatergic Synaptic Activity and Release
Inhibition of the K-Cl cotransporter 2 (KCC2) exerts a significant influence on glutamatergic synaptic transmission, extending its role beyond the regulation of GABAergic inhibition. Studies have revealed that KCC2 is not only crucial for maintaining low intracellular chloride levels but also for the structural and functional integrity of glutamatergic synapses. frontiersin.orgoup.com KCC2 is notably enriched in dendritic spines, the primary sites of excitatory synapses in cortical neurons. pnas.org Its presence is vital for the morphogenesis and maturation of these spines during development. pnas.orgnih.gov
Pharmacological blockade or genetic suppression of KCC2 has been shown to impact the postsynaptic machinery of glutamatergic synapses. For instance, suppressing KCC2 expression in mature hippocampal neurons leads to a decrease in the efficacy of excitatory synapses. pnas.org This is correlated with a reduced postsynaptic aggregation of AMPA receptors containing the GluR1 subunit. pnas.org This suggests that KCC2 plays a role in anchoring or scaffolding essential components of the postsynaptic density.
Furthermore, KCC2 inhibition can modulate presynaptic glutamate (B1630785) release. By operating in a reverse mode, KCC2 can transiently transport perisynaptic potassium back into the spine, a process that becomes particularly important when astrocytic potassium uptake is compromised. nih.gov This reverse transport by KCC2 can diminish perisynaptic potassium levels, thereby temporarily restricting presynaptic glutamate release. nih.gov Blocking KCC2 with VU0463271 has been observed to increase the frequency of spontaneous excitatory postsynaptic currents (sEPSCs), indicating an augmentation of presynaptic glutamate release. nih.gov This effect is likely due to the altered ionic dynamics in the synaptic cleft resulting from KCC2 inhibition.
In the spinal cord, inhibiting KCC2 with VU0463271 augments glutamatergic synaptic transmission in VGluT2 neurons through a mechanism involving α2δ-1-bound NMDARs. jneurosci.org This suggests a synapse-specific regulation where KCC2 preferentially controls glutamatergic transmission between excitatory interneurons in the spinal dorsal horn. jneurosci.org This modulation of NMDAR activity by KCC2 appears to be a key factor in spinal nociceptive synaptic strength. jneurosci.org
| Experimental Model | KCC2 Inhibition Method | Key Finding on Glutamatergic Synapses | Reference |
| Mature Hippocampal Neurons | KCC2 Suppression | Decreased efficacy of excitatory synapses, reduced postsynaptic aggregation of GluR1-containing AMPA receptors. | pnas.org |
| CA1 Pyramidal Neurons | KCC2 blocker (VU0463271) | Increased frequency of spontaneous excitatory postsynaptic currents (sEPSCs). | nih.gov |
| Spinal VGluT2 Neurons | KCC2 blocker (VU0463271) | Augmented glutamatergic synaptic transmission via α2δ-1-bound NMDARs. | jneurosci.org |
Influence on Long-Term Potentiation (LTP) and Long-Term Facilitation (LTF)
The influence of KCC2 on synaptic plasticity, particularly long-term potentiation (LTP) and long-term facilitation (LTF), is complex and appears to be context-dependent. Downregulation of KCC2 has been shown to preclude LTP in the perforant pathway of the dentate gyrus. frontiersin.orgnih.gov This impairment is linked to altered activity-dependent trafficking of AMPA receptors in dendritic spines. biorxiv.org Specifically, the expression of LTP is hindered upon KCC2 knockdown due to these trafficking deficits. biorxiv.org
Conversely, some studies suggest that reduced KCC2 expression can enhance certain forms of plasticity. For instance, low KCC2 expression has been found to enhance LTF in the spinal cord. frontiersin.orgnih.gov In the hippocampus, a lack of KCC2 did not affect the potentiation of field excitatory postsynaptic potentials (fEPSPs) in the stratum radiatum but did increase the amplitude of population spikes (PS) in the CA1 somatic layer. nih.gov This suggests a reinforcement of EPSP-to-spike (E-S) potentiation, meaning an increased likelihood that an excitatory postsynaptic potential will trigger an action potential. nih.gov This effect could be attributed to a reduction in feedforward inhibition. nih.gov
| Plasticity Type | Brain Region | Effect of KCC2 Inhibition/Downregulation | Proposed Mechanism | Reference |
| LTP | Perforant Pathway (Dentate Gyrus) | Precludes LTP | Altered activity-dependent AMPA receptor trafficking. | frontiersin.orgnih.govbiorxiv.org |
| LTF | Spinal Cord | Enhances LTF | Not fully elucidated. | frontiersin.orgnih.gov |
| LTP (E-S Potentiation) | Hippocampal CA1 | Reinforces E-S potentiation | Reduced feedforward inhibition. | nih.gov |
| LTP | Hippocampal CA1 | LTP induction downregulates KCC2 | Contributes to E-S potentiation. | nih.gov |
Activity-Dependent Regulation of KCC2 Function and Membrane Dynamics
The function and localization of KCC2 are not static but are dynamically regulated by neuronal activity. Increased neuronal activity, particularly through the activation of glutamatergic synapses, can rapidly modulate KCC2. nih.gov This regulation involves changes in the lateral diffusion and clustering of KCC2 in the neuronal membrane. nih.govjneurosci.org
Single-particle tracking studies have shown that KCC2 is more confined at both excitatory and inhibitory synapses compared to extrasynaptic regions. nih.govjneurosci.org However, upon increased neuronal activity, the diffusion coefficient of KCC2 increases, and its dwell time at excitatory synapses decreases. nih.govjneurosci.org This enhanced mobility is dependent on NMDA receptor activation, subsequent calcium influx, and the dephosphorylation of KCC2 at serine 940 (S940). nih.gov This process is also associated with the cleavage of KCC2 by the calcium-activated protease calpain, leading to reduced KCC2 clustering and transport function. nih.govjneurosci.org
Conversely, GABAergic inhibition also plays a crucial role in regulating KCC2. Enhancing GABAA receptor-mediated inhibition stabilizes KCC2 at the plasma membrane, while blocking this inhibition increases KCC2's membrane dynamics. core.ac.uk This regulation is mediated by intracellular chloride levels, which act as a second messenger to influence the activity of the WNK1 kinase, a known regulator of KCC2 phosphorylation at threonines 906 and 1007. core.ac.ukfrontiersin.org
This bidirectional, activity-dependent regulation of KCC2 membrane dynamics provides a rapid mechanism for neurons to adjust their intracellular chloride homeostasis in response to changing synaptic inputs, thereby fine-tuning both inhibitory and excitatory synaptic strength. nih.govcore.ac.uk
Consequences for Neuronal Network Dynamics
Induction and Modulation of Ictal-Like and Interictal-Like Discharges
The inhibition of KCC2 has profound effects on neuronal network excitability, often leading to the generation of epileptiform discharges. However, the specific nature of these discharges—whether they are ictal-like (seizure-like) or interictal-like (between seizures)—can vary depending on the experimental model and the specific KCC2 blocker used.
In several in vitro models, blocking KCC2 with compounds like VU0240551 or high doses of bumetanide (B1668049) has been shown to abolish 4-aminopyridine (B3432731) (4AP)-induced ictal discharges in the piriform and entorhinal cortices. nih.gov Paradoxically, this same intervention often leads to an increase in the frequency of interictal discharges, while decreasing their duration. nih.gov This suggests that while KCC2 function is critical for the generation of sustained ictal events, its inhibition can promote a state of network hyperexcitability characterized by frequent, brief interictal bursts. nih.govnih.gov
The KCC2 antagonist VU0463271 has been shown to induce hypersynchronous discharges in mouse subicular slices that resemble interictal-like discharges observed in human epileptic tissue. researchgate.netnih.gov These events are dependent on both GABAA and AMPA receptors. researchgate.netnih.gov Interestingly, in these experiments, parvalbumin-expressing (PV) interneurons were found to fire before pyramidal cells, and optogenetic stimulation of these PV cells in the presence of the KCC2 blocker could initiate the interictal-like discharges. researchgate.netnih.gov This points to a critical role for altered GABAergic signaling from specific interneuron populations in driving network hyperexcitability following KCC2 inhibition.
In contrast, some studies have reported that KCC2 antagonism can prolong ictal events. For example, VU0463271 was found to prolong 4AP-induced ictal events in the entorhinal cortex in one study. physiology.org Another KCC2 antagonist, VU0463271, was also found to increase the duration of ictal-like discharges and even induce status epilepticus in organotypic hippocampal slices. nih.goveneuro.org Furthermore, the KCC2 antagonist VU0726722 has been shown to strongly potentiate spontaneous interictal and ictal-like discharges. aesnet.org These conflicting results highlight the complex role of KCC2 in seizure dynamics, which may depend on the specific experimental conditions and the brain region being studied. nih.goveneuro.org
| KCC2 Blocker | Experimental Model | Effect on Ictal-Like Discharges | Effect on Interictal-Like Discharges | Reference |
| VU0240551 | 4AP in piriform & entorhinal cortices | Abolished | Increased frequency, decreased duration | nih.gov |
| Bumetanide (high dose) | 4AP in piriform & entorhinal cortices | Abolished | Increased frequency, decreased duration | nih.gov |
| VU0463271 | Mouse subicular slices | - | Induced hypersynchronous discharges | researchgate.netnih.gov |
| VU0463271 | 4AP in entorhinal cortex | Prolonged | - | physiology.org |
| VU0463271 | Organotypic hippocampal slices | Increased duration, induced status epilepticus | Continuous discharges resembling status epilepticus | nih.govnih.goveneuro.org |
| VU0726722 | In vitro model of post-traumatic epileptogenesis | Potentiated | Potentiated | aesnet.org |
Alterations in Neuronal Network Synchronization
Inhibition of KCC2 significantly alters the synchronization of neuronal networks, a key feature of both normal brain function and pathological states like epilepsy. Blocking KCC2 can lead to a state of hypersynchrony, as evidenced by the generation of interictal-like discharges in subicular slices. researchgate.netnih.gov However, the relationship between KCC2 function and network synchronization is not straightforward.
Paradoxically, the same KCC2 antagonism that enhances interneuron and principal cell excitability can disrupt the ability of the network to generate the structured, highly synchronized activity characteristic of ictal events. nih.gov Application of VU0463271 transformed 4AP-induced ictal discharges into shorter, less structured events that were not accompanied by significant increases in the firing of either interneurons or principal cells. nih.gov This suggests that while a certain level of KCC2 function is necessary for maintaining normal network stability, it may also be required for the full expression of pathological, seizure-like synchronization.
Effects on Specific Brain Region Rhythmogenesis (e.g., Hippocampal Dentate Gyrus, Entorhinal Cortex, Piriform Cortex)
The consequences of KCC2 inhibition on brain rhythms are highly dependent on the specific brain region and the neuronal populations affected.
Hippocampal Dentate Gyrus: Chronic downregulation of KCC2 in the rat dentate gyrus has been shown to alter local rhythmogenesis. biorxiv.orgnih.gov This is characterized by a specific increase in the amplitude and frequency of dentate spikes, which are synchronous bursts of activity in granule cells driven by inputs from the entorhinal cortex. biorxiv.orgresearchgate.net This effect is thought to be primarily due to an increase in the intrinsic excitability of dentate granule cells, which strengthens their response to entorhinal afferents. biorxiv.orgresearchgate.net Interestingly, this alteration in rhythmogenesis can be normalized by restoring the intrinsic excitability of the granule cells, suggesting that it is not solely a consequence of altered GABAergic signaling. biorxiv.orgnih.gov
Entorhinal and Piriform Cortices: In these regions, blocking KCC2 with VU0240551 or high doses of bumetanide in the presence of 4AP abolishes ictal discharges. nih.gov However, this is accompanied by an increase in the rate of interictal discharges. nih.gov This suggests that in these cortical areas, KCC2 function is essential for the generation of sustained, seizure-like activity, and its inhibition shifts the network into a state of more frequent but less organized hyperexcitability. The application of the KCC2 antagonist VU0463271 in the entorhinal cortex also disrupts ictogenesis, transforming ictal discharges into shorter, less organized events. nih.gov
These findings collectively indicate that KCC2 plays a multifaceted role in shaping neuronal network activity across different brain regions. Its inhibition can lead to a general increase in excitability but can also paradoxically disrupt the highly organized patterns of activity seen in seizures, highlighting its complex involvement in both physiological and pathological brain rhythms.
In Vitro Experimental Models
In vitro models provide a controlled environment to study the specific effects of this compound on neuronal circuits and cellular functions, minimizing the complex systemic variables present in whole organisms.
Acute Brain Slice Preparations
Acute brain slice preparations are a cornerstone of in vitro neuropharmacology, preserving the local synaptic architecture of specific brain regions. These slices, typically 300-450 μm thick, are prepared from various brain areas, including the hippocampus, entorhinal cortex, and piriform cortex, and maintained in oxygenated artificial cerebrospinal fluid (ACSF). nih.govnih.govbiorxiv.orgfrontiersin.org This technique allows for detailed electrophysiological and imaging studies of neuronal activity.
Researchers utilize these preparations to investigate how this compound modulates neuronal excitability and network oscillations. For instance, studies have shown that selective inhibition of KCC2 with VU0463271, a potent KCC2 blocker, leads to hyperexcitability and epileptiform discharges in hippocampal slices. eneuro.orgnih.gov This effect is often studied in models of epilepsy, such as the low-magnesium in vitro model, where KCC2 blockers can induce seizure-like events. nih.gov
The preparation of these slices is a critical step. Brains are typically extracted and placed in an ice-cold cutting solution to reduce metabolic activity before being sliced with a vibratome. biorxiv.orgfrontiersin.org The slices are then allowed to recover in ACSF at physiological temperatures before experimentation. biorxiv.orgfrontiersin.org
Cultured Neuronal Systems
Cultured neuronal systems, derived from embryonic or early postnatal rodent brains, offer a more simplified and accessible model for studying the fundamental cellular mechanisms of KCC2 function and its blockade. nih.gov These cultures, often from the hippocampus or cortex, allow for long-term studies of neuronal development and synaptic plasticity.
In these systems, the effects of KCC2 blockers on neuronal viability and signaling pathways can be meticulously examined. For example, research has demonstrated that both genetic ablation and acute pharmacological blockade of KCC2 in mature cultured neurons can trigger apoptosis through the extrinsic pathway. nih.govbiorxiv.org Furthermore, cultured neurons are used to assess the impact of KCC2 inhibition on the reversal potential of GABA-A receptor-mediated currents (EGABA), a key indicator of chloride homeostasis. nih.gov The application of KCC2 blockers like VU0463271 has been shown to cause a depolarizing shift in EGABA and increase spontaneous neuronal firing rates. nih.gov
Table 1: Effects of KCC2 Blockade in Cultured Neuronal Systems
| Experimental Condition | Observation | Reference |
|---|---|---|
| Acute KCC2 inhibition (11K) | Induction of apoptosis | nih.govbiorxiv.org |
| Application of VU0463271 | Depolarizing shift in EGABA | nih.gov |
| Application of VU0463271 | Increased spontaneous action potentials | nih.gov |
| Ablation of KCC2 in immature neurons | No effect on neuronal viability | nih.govbiorxiv.org |
| Ablation of KCC2 in immature neurons | Compromised development of hyperpolarizing GABAAR currents | nih.gov |
Organotypic Hippocampal Slice Cultures
Organotypic hippocampal slice cultures represent an intermediate model between acute slices and dissociated neuronal cultures. These cultures preserve the three-dimensional structure of the hippocampus and allow for longer-term investigations of developmental processes and chronic pathological conditions. jneurosci.orgdoi.org Slices are typically prepared from early postnatal rodents and maintained in culture for several weeks. jneurosci.orgnih.gov
This model has been instrumental in studying the role of KCC2 in epileptogenesis. For instance, in organotypic hippocampal slices used as a model of post-traumatic epilepsy, the KCC2 antagonist VU0463271 was found to potentiate spontaneous interictal and ictal-like discharges. eneuro.orgnih.govaesnet.org These cultures are also used to investigate the developmental "GABA shift," where the action of GABA transitions from depolarizing to hyperpolarizing. Treatment of organotypic cultures with the KCC2 inhibitor VU0463271 can delay this shift. jneurosci.org
Cell Line Models for KCC2 Function Assessment
Cell lines, such as Human Embryonic Kidney 293 (HEK293) cells, are genetically engineered to express KCC2 and serve as a high-throughput platform for screening and characterizing KCC2 modulators. nih.govabmgood.com These cells lack endogenous neuronal machinery, providing a clean system to study the direct effects of compounds on KCC2 transport activity.
The function of KCC2 in these cells is often assessed using ion flux assays, such as measuring the uptake of radioactive rubidium (86Rb) or thallium (Tl+), which are transported by KCC2. nih.gov A thallium-based fluorescence assay has been developed for high-throughput screening of KCC2 inhibitors. nih.gov These cell lines have been crucial in the discovery and initial characterization of selective KCC2 blockers like VU0463271, demonstrating its high potency and selectivity over the related NKCC1 transporter. rndsystems.commedchemexpress.com
Table 2: Assays for KCC2 Function in HEK293 Cells
| Assay Type | Principle | Application | Reference |
|---|---|---|---|
| 86Rb Uptake | Measures KCC2-mediated uptake of radioactive rubidium. | Characterizing the efficacy of KCC2 inhibitors. | nih.gov |
| Thallium Flux | Measures the increase in fluorescence of a thallium-sensitive dye upon Tl+ influx through KCC2. | High-throughput screening of KCC2 modulators. | nih.gov |
| Fluorescent Cl- Transport | Uses a Cl- sensitive fluorescent reporter to measure KCC2-driven Cl- efflux. | Assessing the Cl- extrusion activity of KCC2 mutants. | frontiersin.org |
In Vivo Experimental Models
In vivo models, primarily using rodents, are essential for understanding the systemic effects of this compound on complex behaviors and integrated physiological systems.
Rodent Models for Neurophysiological and Behavioral Studies
Rodent models are indispensable for investigating the role of KCC2 in various neurological and psychiatric conditions, including epilepsy, pain, and developmental disorders. frontiersin.orgmdpi.comfrontiersin.org These studies often involve the administration of KCC2 blockers directly into the brain or systemically to observe the effects on brain activity and behavior.
In vivo electroencephalography (EEG) recordings in mice have shown that intrahippocampal administration of VU0463271 can rapidly induce epileptiform discharges. nih.govjneurosci.org This provides strong evidence for the critical role of KCC2 in maintaining inhibitory control in the intact brain. jneurosci.org
Behavioral studies in rodents have linked KCC2 function to social behavior, anxiety, and learning and memory. frontiersin.orgnih.govfrontiersin.org For example, KCC2b heterozygous knockout mice have been shown to exhibit increased social dominance behaviors. nih.gov Furthermore, conditional knockout of KCC2 in adult mice has been demonstrated to impair both spatial and nonspatial memory. frontiersin.org The use of KCC2 blockers in these models helps to pharmacologically mimic these genetic alterations and explore the underlying mechanisms. For instance, studies have investigated the effects of KCC2 inhibition on nociceptive responses, revealing its role in pain perception. nih.gov
Zebrafish Models in Neurodevelopmental Research
Zebrafish (Danio rerio) have emerged as a powerful model organism for neurodevelopmental research, including the study of KCC2 function and its disruption. mdpi.com Their genetic tractability, rapid external development, and optical transparency of embryos and larvae offer unique advantages for investigating the consequences of KCC2 inhibition. mdpi.com
In zebrafish, the KCC2-mediated switch of GABAergic signaling from excitatory to inhibitory is a critical developmental milestone, occurring around 2.5 days post-fertilization (dpf). nih.gov This transition coincides with the emergence of light-evoked responses in retinal ganglion cells (RGCs). nih.gov Researchers have utilized zebrafish to explore the socio-cognitive consequences of KCC2 disruption. frontiersin.org Studies have shown that both genetic knockout of KCC2 and pharmacological inhibition using blockers like VU0240551 can lead to behavioral abnormalities, including impaired social interactions and memory deficits. frontiersin.orgnih.gov
Molecular analyses in these models have revealed that KCC2 disruption alters the expression of genes associated with both GABAergic and glutamatergic systems, contributing to an imbalance between excitation and inhibition (E/I). frontiersin.org Furthermore, KCC2 dysfunction has been shown to impact the expression of crucial neuromodulators like oxytocin (B344502) and brain-derived neurotrophic factor (BDNF), which are vital for social behaviors and synaptic plasticity. frontiersin.orgnih.gov The use of KCC2 blockers in zebrafish provides a valuable tool to dissect the molecular pathways underlying these neurodevelopmental processes and to screen for potential therapeutic interventions. frontiersin.org
Molecular and Cellular Assays for KCC2 Function and Expression
In addition to electrophysiological methods, a variety of molecular and cellular assays are employed to directly measure KCC2 activity and its expression levels.
Genetically encoded chloride indicators, such as Clomeleon, provide a powerful tool for visualizing and quantifying intracellular chloride concentrations in living cells. Clomeleon is a ratiometric fluorescent protein sensor that changes its emission spectrum in response to chloride binding. eneuro.org This allows for real-time monitoring of [Cl⁻]i dynamics.
In studies investigating KCC2 function, Clomeleon can be expressed in neurons to directly assess the impact of KCC2 blockers on chloride homeostasis. eneuro.org For instance, the application of a KCC2 inhibitor would be expected to cause an increase in the Clomeleon fluorescence ratio, indicating a rise in intracellular chloride. This technique has been used in conjunction with electrophysiological recordings to correlate changes in chloride concentration with alterations in neuronal excitability. eneuro.org The use of such imaging techniques provides a direct and quantitative measure of KCC2-mediated chloride extrusion and its inhibition by compounds like this compound.
Radiotracer Uptake Assays (e.g., 86Rb Uptake)
Radiotracer uptake assays are a cornerstone in the functional characterization of the KCC2 cotransporter and the assessment of its inhibitors. The most common method involves measuring the uptake of Rubidium-86 (⁸⁶Rb⁺), a radioactive isotope that serves as a congener for potassium (K⁺). This technique provides a quantitative measure of KCC2-mediated ion transport.
The principle of the ⁸⁶Rb⁺ uptake assay relies on the fact that KCC2 transports K⁺ ions along with chloride (Cl⁻) ions out of the cell. By supplying ⁸⁶Rb⁺ in the extracellular medium, its rate of entry into cells expressing KCC2 can be measured, reflecting the transporter's activity. These assays are typically performed in heterologous expression systems, such as Human Embryonic Kidney 293 (HEK293) cells, which are engineered to express the KCC2 protein. nih.govunivr.it
To isolate KCC2-specific activity, experiments are often conducted in the presence and absence of known K-Cl cotransporter inhibitors like furosemide. inmed.fr The furosemide-sensitive component of ⁸⁶Rb⁺ uptake is then attributed to KCC2 activity. Furthermore, studies have demonstrated that KCC2 can also transport thallium (Tl⁺), a finding that has been leveraged to develop high-throughput screening (HTS) methods using thallium-sensitive fluorescent dyes. nih.gov However, ⁸⁶Rb⁺ uptake remains a gold standard for validating the findings from such screens and for detailed kinetic studies. nih.govunivr.it
Research has shown that in HEK293 cells overexpressing KCC2, the uptake of ⁸⁶Rb⁺ is significantly increased compared to non-transfected control cells. For instance, transfection with KCC2a and KCC2b isoforms led to a 2.5-fold and 2.4-fold increase in ⁸⁶Rb⁺ uptake, respectively. inmed.fr This increased influx is sensitive to inhibition by furosemide, confirming that it is mediated by the KCC2 transporter. inmed.fr Conversely, the activity of KCC2 can be stimulated by sulfhydryl alkylating agents like N-ethylmaleimide (NEM), which has been shown to increase furosemide-sensitive ⁸⁶Rb⁺ uptake. inmed.fr
Table 1: KCC2 Activity Measured by ⁸⁶Rb⁺ Uptake Assay in HEK293 Cells
Western Blotting for Protein Expression and Phosphorylation Status
Western blotting is an indispensable biochemical technique used to detect and quantify the expression levels of the KCC2 protein and to assess its phosphorylation state, which is a critical determinant of its activity. jove.comexeter.ac.uk This method involves separating proteins from cell or tissue lysates by size using gel electrophoresis, transferring them to a solid membrane, and then probing the membrane with specific antibodies that recognize either the total KCC2 protein or KCC2 phosphorylated at specific amino acid residues. exeter.ac.uk
The regulation of KCC2 function is intricately linked to its phosphorylation. A key regulatory mechanism involves the With-No-Lysine (WNK) and STE20/SPS1-related proline/alanine-rich (SPAK)/Oxidative stress-responsive (OSR) kinase signaling pathway. jove.comexeter.ac.uk This kinase complex negatively modulates KCC2 by phosphorylating it at specific threonine residues, namely Thr906 and Thr1007. jove.comexeter.ac.uk Increased phosphorylation at these sites leads to a downregulation of KCC2 activity. jove.com Therefore, phospho-specific antibodies that target pThr906 and pThr1007 are crucial tools in Western blotting to study the functional status of KCC2. jove.com
Studies using Western blotting have revealed dynamic changes in both total KCC2 protein expression and its phosphorylation in response to various neuronal stressors and in pathological conditions. For example, in cultured hippocampal neurons subjected to oxidative stress with hydrogen peroxide (H₂O₂), a marked decrease in the ratio of tyrosine-phosphorylated KCC2 to total KCC2 was observed within one hour, preceding any significant change in the total expression level of the KCC2 protein. nih.govresearchgate.net Similarly, in models of epilepsy, changes in KCC2 expression and phosphorylation are observed. nih.gov Following a stroke, a significant reduction in KCC2 expression and dephosphorylation at the Serine 940 (S940) residue in motoneuron plasma membranes has been reported. plos.org
Table 2: Changes in KCC2 Expression and Phosphorylation Detected by Western Blotting
Assays for KCC2 Membrane Trafficking and Clustering
The function of KCC2 is not only determined by its expression level and phosphorylation state but also by its localization, movement (trafficking), and aggregation (clustering) within the neuronal plasma membrane. pnas.orgjneurosci.org Various advanced microscopy and cell biology techniques are employed to investigate these dynamic processes.
KCC2 is known to be enriched in clusters within dendritic spines, in close proximity to both excitatory and inhibitory synapses. pnas.orgjneurosci.org The stability and localization of these clusters are crucial for the transporter's function. jneurosci.org Assays to study membrane trafficking often involve tagging the KCC2 protein with a fluorescent marker (e.g., Green Fluorescent Protein, GFP) or an epitope tag (e.g., Flag-tag) to visualize its distribution and movement in live or fixed neurons. jneurosci.org
Research has shown that the lateral diffusion of KCC2 in the plasma membrane is a key regulatory mechanism. jneurosci.org KCC2's mobility is constrained by its interaction with the actin cytoskeleton via the linker protein 4.1N. pnas.orgjneurosci.org Disruption of this interaction leads to increased diffusion of the transporter. jneurosci.org Furthermore, neuronal activity modulates KCC2's membrane dynamics; for instance, increased excitatory activity can lead to a dispersal of KCC2 clusters. jneurosci.org
The application of specific KCC2 blockers, such as VU0240551, has been shown to influence the morphology of dendritic spines. pnas.org This suggests that the ion transport function of KCC2 is linked to its role in structural plasticity. Moreover, the scaffolding protein gephyrin has been identified as a key interaction partner that promotes KCC2 clustering and stabilizes its presence at the plasma membrane, particularly near GABAergic synapses. jneurosci.org These findings highlight a complex interplay between KCC2's transport activity and its role as a structural component at the synapse, which can be dissected using these specialized assays.
Table 3: Compound Names Mentioned
Investigative Applications of Kcc2 Inhibition in Neurological and Neurodevelopmental Disorder Models
Epilepsy and Seizure Pathophysiology
The potassium-chloride cotransporter KCC2 is crucial for maintaining low intracellular chloride levels in mature neurons, which is essential for the hyperpolarizing and inhibitory action of the neurotransmitter GABA. mdpi.comelifesciences.org Dysfunction of KCC2 is implicated in the pathophysiology of epilepsy, a neurological disorder characterized by recurrent seizures and neuronal hyperexcitability. nih.govresearchgate.netfrontiersin.org Preclinical studies using KCC2 blockers have been instrumental in understanding the role of this transporter in seizure generation and epilepsy. researchgate.netnih.gov
Modeling Epileptogenesis and Ictal Discharges
Inhibition of KCC2 has been shown to induce hyperexcitability and epileptiform discharges in in vitro and in vivo models. nih.gov For instance, the selective KCC2 inhibitor VU0463271 led to such discharges in hippocampal slices and induced seizures in live animals. nih.goveneuro.org This suggests that reduced KCC2 function is a key factor in the generation of seizures. nih.gov
Studies using KCC2 antagonists have demonstrated that blocking KCC2 activity can potentiate spontaneous interictal and ictal-like discharges. aesnet.org For example, the KCC2 antagonist VU0463271 was found to reduce chloride extrusion rates, increase intracellular chloride elevation during seizures, and prolong the duration of ictal-like discharges, even inducing status epilepticus in some models. nih.goveneuro.org These findings highlight the critical role of KCC2 in terminating seizure activity. nih.gov
Conversely, the effects of KCC2 inhibition can be complex. In some in vitro models, blocking KCC2 with compounds like VU0240551 or high doses of bumetanide (B1668049) abolished ictal discharges while increasing the frequency of interictal discharges. nih.gov This suggests that the impact of KCC2 inhibition on seizure dynamics can vary depending on the specific experimental conditions and the model used. nih.gov
The following table summarizes the effects of KCC2 blockers on epileptiform activity in different in vitro models:
| KCC2 Blocker | Model | Effect on Ictal Discharges | Effect on Interictal Discharges | Reference |
| VU0463271 | Organotypic hippocampal slices | Increased duration, induced status epilepticus | - | eneuro.org |
| VU0463271 | Hippocampal slices (low magnesium) | Induced epileptiform discharges | - | nih.gov |
| VU0726722 | In vitro model of post-traumatic epileptogenesis | Potentiated | Potentiated | aesnet.org |
| VU0240551 | Brain slices (4-aminopyridine) | Abolished | Increased frequency, decreased duration | nih.gov |
| Bumetanide (high dose) | Brain slices (4-aminopyridine) | Abolished | Increased frequency, decreased duration | nih.gov |
Exploring Mechanisms of Drug-Resistant Epilepsy
A significant challenge in epilepsy treatment is drug resistance, where seizures persist despite treatment with anti-seizure medications (ASMs). biorxiv.org KCC2 hypofunction has been implicated as a potential mechanism underlying drug resistance. researchgate.netbiorxiv.org When KCC2 function is compromised, the efficacy of GABAergic drugs, such as benzodiazepines, can be diminished because the chloride gradient necessary for their inhibitory action is disrupted. biorxiv.org
Pharmacological blockade of KCC2 can mimic conditions of drug-resistant epilepsy. For instance, in models where KCC2 is inhibited, the effectiveness of drugs that enhance GABA receptor function is reduced. mdpi.com This is because the resulting high intracellular chloride can lead to a depolarizing, rather than hyperpolarizing, response to GABA. mdpi.com Research has shown that restoring KCC2 function can rescue the efficacy of first-line ASMs in animal models. researchgate.net
Analysis in Specific Epilepsy Models (e.g., Mesial Temporal Lobe Epilepsy, Dravet Syndrome, Low-Magnesium Models)
The role of KCC2 has been investigated in various specific epilepsy models. In models of mesial temporal lobe epilepsy (mTLE) , the most common form of focal epilepsy in adults, reduced KCC2 expression and function are frequently observed. biorxiv.org Pharmacological enhancement of KCC2 has shown therapeutic potential in mTLE models. biorxiv.org Conversely, blocking KCC2 in hippocampal slices using a low-magnesium model induces hyperexcitability and epileptiform discharges, mimicking aspects of TLE. nih.gov
While direct studies using KCC2 blocker 1 in Dravet syndrome models were not found, this severe infantile-onset epilepsy is characterized by drug-resistant seizures. Given the role of KCC2 in drug resistance, it is a relevant area for future investigation.
In the low-magnesium model of seizures, which induces epileptiform activity in vitro, the selective KCC2 inhibitor VU0463271 has been shown to cause hyperexcitability and epileptiform discharges in hippocampal slices. nih.goveneuro.org This further supports the role of KCC2 in maintaining neuronal stability.
Contribution to Febrile Seizures and Early Infantile Epileptic Encephalopathies
Genetic studies have linked loss-of-function mutations in the gene encoding KCC2 (SLC12A5) to febrile seizures and severe early infantile epileptic encephalopathies (EIEE). frontiersin.orgnih.goveneuro.org These findings from human genetics are consistent with preclinical data where KCC2 inhibition leads to seizure activity. nih.gov While some studies suggest that increased KCC2 expression might increase susceptibility to febrile seizures, the predominant evidence points towards KCC2 hypofunction as a key contributor to these conditions. frontiersin.orgilae.org EIEE, in particular, has been associated with biallelic loss-of-function mutations in SLC12A5, highlighting the critical role of KCC2 in early brain development and seizure control. frontiersin.org
Neuropathic Pain Mechanisms
Neuropathic pain is a chronic pain condition caused by damage or dysfunction of the nervous system. biorxiv.org A key mechanism underlying neuropathic pain is the loss of inhibitory signaling in the spinal cord dorsal horn. nih.gov
Role in Central Disinhibition and Hyperexcitability
Downregulation of KCC2 function in spinal cord dorsal horn neurons is a major contributor to the central disinhibition that characterizes neuropathic pain. mdpi.comnih.gov This loss of KCC2 function leads to an accumulation of intracellular chloride, which weakens or even reverses the inhibitory action of GABA and glycine (B1666218). researchgate.netnih.gov This phenomenon, known as GABAergic disinhibition, results in hyperexcitability of pain-transmitting neurons. nih.govescholarship.org
Studies have shown that blocking KCC2 in the spinal cord of healthy animals can mimic the symptoms of neuropathic pain, such as mechanical allodynia (pain from a normally non-painful stimulus). biorxiv.org For example, the specific KCC2 inhibitor VU0240551 was shown to reproduce the changes in neuronal firing patterns observed after nerve injury. oup.com This demonstrates that KCC2 hypofunction is sufficient to induce a state of central disinhibition and pain hypersensitivity. oup.com
Modulation of Spinal Cord Dorsal Horn Neuronal Function
In the spinal cord dorsal horn, KCC2 plays a critical role in gating sensory information, including pain signals. theses.frnih.gov A reduction in KCC2 function in this region leads to a state of disinhibition that contributes to chronic neuropathic pain. theses.frmdpi.com Following peripheral nerve injury, a significant downregulation of KCC2 is observed in dorsal horn neurons. pnas.org This leads to a depolarizing shift in the GABAergic reversal potential, weakening or even reversing inhibitory signals into excitatory ones. mdpi.com
The application of KCC2 inhibitors in animal models has been instrumental in understanding these processes. pnas.org Pharmacological blockade of KCC2 in the spinal cord of otherwise healthy animals can replicate the pain-like behaviors seen in neuropathic pain models, establishing a causal link between KCC2 hypofunction and pathological pain. researchgate.netjneurosci.org These studies have also shed light on the molecular pathways that regulate KCC2, such as brain-derived neurotrophic factor (BDNF) signaling, which has been shown to downregulate KCC2 expression. mdpi.comfrontiersin.org
Table 1: Effects of KCC2 Inhibition on Spinal Cord Dorsal Horn Neurons
| Experimental Model | Method of KCC2 Inhibition | Key Findings |
|---|---|---|
| Uninjured Rats | Local blockade or knockdown of spinal KCC2 | Markedly reduced nociceptive threshold. pnas.org |
| Uninjured Rats | Pharmacological inhibition of KCC2 | Reproduces behavioral and electrophysiological features of neuropathic pain. researchgate.net |
| Rats with Spinal Nerve Ligation | Injury-induced downregulation of KCC2 | Contributes to pain hypersensitivity in both male and female rodents. researchgate.net |
| Rats with Spinal Cord or Peripheral Nerve Injury | TCB-2 (5-HT2A receptor agonist) to increase KCC2 | TCB-2 increased KCC2 in the dorsal horn and reduced neuropathic pain in the spinal cord injury model. theses.fr |
Neurodevelopmental Disorder Models
Impaired KCC2 function and the resulting disruption of GABAergic signaling are emerging as a common theme in various neurodevelopmental disorders. frontiersin.orgnih.gov The use of KCC2 inhibitors in animal models of these conditions is crucial for dissecting the contribution of chloride dysregulation to their pathophysiology.
Autism Spectrum Disorders (ASD)
In several animal models of ASD, deficits in KCC2 function have been observed, leading to impaired GABAergic inhibition during critical neurodevelopmental windows. frontiersin.orgfrontiersin.org This can result in a delayed "GABA switch," where the neurotransmitter GABA fails to transition from an excitatory to an inhibitory role. pnas.org The application of KCC2 inhibitors in control animals can mimic some of the behavioral phenotypes associated with ASD, reinforcing the link between KCC2 dysfunction and the disorder. frontiersin.org Conversely, compounds that enhance KCC2 expression, termed KEECs, are being investigated as a potential therapeutic strategy for ASD. sfari.org
Down Syndrome
Down syndrome, caused by Trisomy 21, is another condition where KCC2 dysfunction is implicated. nih.gov Mouse models of Down syndrome exhibit deficits in KCC2 expression, contributing to impaired synaptic inhibition. nih.govucl.ac.uk In these models, GABAergic signaling can remain excitatory into adulthood. mdpi.com While KCC2 expression itself may not be consistently altered in all models, the balance with the chloride importer NKCC1 is disrupted. mdpi.com Studies have shown that restoring inhibitory GABAergic function can rescue memory deficits in these models, highlighting the importance of chloride homeostasis. pnas.org
Rett Syndrome
Rett syndrome, a severe neurodevelopmental disorder resulting from mutations in the MECP2 gene, is characterized by reduced KCC2 expression. reverserett.orgnih.gov This deficit leads to a delayed functional switch of GABA from excitatory to inhibitory, contributing to the neurological symptoms. frontiersin.orgpnas.org Overexpression of KCC2 in neurons from Rett syndrome patients can rescue these functional deficits. pnas.org Research has also focused on identifying compounds that can enhance KCC2 expression to alleviate symptoms in mouse models. reverserett.orgnih.gov
Fragile X Syndrome
Fragile X syndrome, a leading inherited cause of intellectual disability and autism, is associated with a delayed development of GABAergic inhibition due to altered KCC2 function. biorxiv.orgresearchgate.net The protein absent in Fragile X, FMRP, appears to regulate the expression of chloride transporters. researchgate.net Mouse models of Fragile X show that the inactivation of FMRP compromises the phosphorylation of KCC2, a key regulatory mechanism for its activity. biorxiv.org This leads to an imbalance in excitatory and inhibitory neurotransmission, a core feature of the syndrome. researchgate.netnih.gov
Other Genetic and Acquired Neurodevelopmental Conditions
The role of KCC2 is also being investigated in other conditions. For instance, in some genetic epilepsies, mutations in the KCC2 gene itself are the direct cause of seizures. researchgate.net Furthermore, KCC2 dysfunction has been linked to schizophrenia and neurodegenerative disorders like Huntington's disease. frontiersin.orgpnas.org The use of KCC2 inhibitors and the study of genetic models with altered KCC2 function are providing valuable insights into the fundamental role of chloride regulation in a wide spectrum of neurological and neurodevelopmental pathologies. nih.govanr.fr
Table 2: KCC2 Dysregulation in Neurodevelopmental Disorder Models
| Disorder | Animal Model | Key Findings Related to KCC2 |
|---|---|---|
| Autism Spectrum Disorders (ASD) | Various genetic and environmental models | Delayed GABA switch; KCC2 inhibition in control animals replicates ASD-like phenotypes. frontiersin.orgpnas.org |
| Down Syndrome | Ts65Dn mouse model | Deficits in KCC2 expression and impaired synaptic inhibition. nih.govucl.ac.uk |
| Rett Syndrome | Mecp2 mutant mice | Reduced KCC2 expression leading to a delayed GABA functional switch. frontiersin.orgreverserett.orgnih.gov |
| Fragile X Syndrome | Fmr1 knockout mice | Delayed postnatal development of GABAergic inhibition due to compromised KCC2 phosphorylation. biorxiv.orgresearchgate.net |
Other Neurological and Neuropsychiatric Disorder Models
Beyond epilepsy and pain, the role of KCC2 is being explored in a range of other neurological and neuropsychiatric conditions. These investigations highlight the widespread importance of chloride homeostasis in maintaining proper neuronal function.
Huntington's Disease
Huntington's disease (HD) is a progressive neurodegenerative disorder characterized by motor, cognitive, and psychiatric symptoms. nih.govnih.gov Research in mouse models of HD has revealed significant alterations in the expression of cation-chloride cotransporters, including KCC2. frontiersin.org
In the R6/2 mouse model of HD, a downregulation of KCC2 has been observed, which is believed to contribute to GABAergic excitation and memory deficits. researchgate.netnih.gov This alteration in KCC2 function, along with changes in the Na-K-Cl cotransporter 1 (NKCC1), leads to a disruption of intracellular chloride homeostasis and a shift in GABAergic signaling from inhibitory to excitatory. nih.govfrontiersin.org Specifically, studies have shown that in mouse models of HD, there is increased NKCC1 expression and reduced KCC2 expression in the hippocampus and striatum, resulting in weakened inhibition and even paradoxical excitatory actions of GABA. frontiersin.org
The selective vulnerability of certain neurons in HD may also be linked to KCC2. For instance, chloride regulation has been found to be differentially altered in dopamine (B1211576) D1 and D2 receptor-expressing medium spiny neurons (MSNs) in R6/2 mice, with early impairments in chloride regulation observed in D2 MSNs. jneurosci.org Overexpression of KCC2 specifically in D2 MSNs was shown to delay the onset of motor impairments in these mice, suggesting that impaired chloride homeostasis contributes to the enhanced susceptibility of this neuronal population during HD progression. jneurosci.org These findings underscore the potential of targeting KCC2 as a therapeutic strategy for HD. nih.govnih.gov
Table 1: Research Findings on KCC2 in Huntington's Disease Models
| Model | Key Findings | Reference |
|---|---|---|
| R6/2 Mouse Model | Downregulation of KCC2 contributes to GABAergic excitation and memory deficits. | researchgate.netnih.gov |
| HD Mouse Models | Altered NKCC1 and KCC2 expression in the hippocampus and striatum leads to weakened GABAergic inhibition. | frontiersin.org |
| R6/2 Mouse Model | Impaired chloride regulation is observed early in D2 medium spiny neurons. | jneurosci.org |
Spinal Cord Injury
Following a spinal cord injury (SCI), a significant downregulation of KCC2 occurs in the spinal cord, particularly in motoneurons. frontiersin.orgtheses.fr This reduction in KCC2 disrupts chloride homeostasis, leading to a depolarizing shift in the chloride equilibrium potential and a weakening of postsynaptic inhibition. frontiersin.org This process is a key contributor to the development of spasticity and neuropathic pain, common consequences of SCI. frontiersin.orgtheses.frnih.gov
In animal models, pharmacologically blocking KCC2 in healthy rats can mimic the spasticity-like symptoms observed after SCI. frontiersin.org Conversely, enhancing KCC2 function has shown therapeutic potential. For example, the KCC2 activator CLP290 has been shown to alleviate neuropathic pain in peripheral nerve injury models. nih.gov In the context of SCI, enhancing KCC2 activity has been found to reduce hyperreflexia and spasticity. nih.gov
Research has also identified upstream mechanisms that regulate KCC2 expression after SCI. For instance, the enzyme calpain has been shown to be an upstream mediator of KCC2 downregulation. theses.fr Additionally, the brain-derived neurotrophic factor (BDNF)-TrkB signaling pathway is involved in the downregulation of KCC2. frontiersin.orgtamhsc.edu These findings suggest that targeting these regulatory pathways could be a viable strategy to restore KCC2 function and alleviate SCI-related symptoms. frontiersin.orgtheses.fr
Table 2: Research Findings on KCC2 in Spinal Cord Injury Models
| Finding | Implication | Reference |
|---|---|---|
| KCC2 is downregulated in motoneurons after SCI. | Leads to disrupted chloride homeostasis and weakened inhibition. | frontiersin.orgtheses.fr |
| Pharmacological blockade of KCC2 in healthy rats. | Mimics spasticity-like symptoms of SCI. | frontiersin.org |
| Enhancing KCC2 activity with CLP257. | Reduces hyperreflexia and spasticity in chronic SCI rats. | nih.gov |
| Calpain is an upstream regulator of KCC2. | Inhibition of calpain may prevent KCC2 downregulation. | theses.fr |
Circadian Rhythm Disruption
The suprachiasmatic nucleus (SCN) of the hypothalamus is the master pacemaker for circadian rhythms in mammals, with the majority of its neurons being GABAergic. nih.govexeter.ac.uk While GABA is typically inhibitory in the adult brain, excitatory GABAergic responses have been observed in the SCN, particularly during the night phase. mdpi.com The polarity of GABAergic signaling in the SCN is regulated by the expression and activity of the cation-chloride cotransporters NKCC1 and KCC2. nih.gov
Alterations in the expression of NKCC1 and KCC2 in the SCN have been linked to disruptions in circadian rhythms. nih.gov Light exposure can impact the expression and activity of these transporters in the SCN, and overexposure can lead to desynchronization of circadian oscillations. nih.gov KCC2 activity is important for maintaining the balance between excitatory and inhibitory responses under different light conditions. mdpi.com
While the precise mechanisms are still under investigation, it is thought that transcriptional changes may underlie the downregulation of KCC2 at night. mdpi.com Given that disruptions in circadian rhythmicity and sleep are also symptoms of neurodegenerative diseases like Huntington's, understanding the role of KCC2 in the SCN of both healthy and diseased brains is an active area of research. mdpi.com
Table 3: Research Findings on KCC2 in Circadian Rhythm
| Area of Focus | Key Findings | Reference |
|---|---|---|
| Suprachiasmatic Nucleus (SCN) | GABAergic signaling polarity is regulated by NKCC1 and KCC2. | nih.gov |
| SCN | Altered expression of NKCC1 and KCC2 is associated with circadian disruptions. | nih.gov |
| SCN | KCC2 activity is crucial for maintaining the excitatory/inhibitory balance. | mdpi.com |
Implications in Schizophrenia, Alzheimer's, and Parkinson's Disease Models
Dysregulation of KCC2 and the resulting imbalance in GABAergic signaling have also been implicated in schizophrenia, Alzheimer's disease, and Parkinson's disease. nih.govmdpi.com
In schizophrenia , post-mortem studies of patient brains have revealed reduced levels of KCC2 mRNA in the hippocampus. jneurosci.org Animal models of schizophrenia, such as those using social isolation rearing, have also shown reduced hippocampal KCC2 expression, which may underlie excitatory GABAergic activity. nih.gov These findings suggest that an immature GABAergic system, characterized by a higher ratio of NKCC1 to KCC2, could be a contributing factor to the pathophysiology of schizophrenia. mdpi.comjneurosci.org
In Alzheimer's disease (AD) , a reduction in KCC2 levels has been observed in the brains of deceased patients. creative-biolabs.com In mouse models of AD, a loss of KCC2 in the hippocampus and prefrontal cortex occurs before the onset of symptoms and is correlated with an increase in amyloid-β 42. oup.comoup.com This loss of KCC2 leads to impaired chloride homeostasis and has been linked to cognitive deficits. oup.com Notably, restoring KCC2 function in these models, for example through the use of the KCC2 activator CLP290, has been shown to reverse spatial memory and social dysfunction. oup.comoup.com
The role of KCC2 in Parkinson's disease (PD) is less clear, with some animal model studies not finding significant changes in KCC2 expression in the early stages following a lesion. elsevier.es However, the functional link between KCC2 and Na+/K+-ATPase, which can be affected by the metabolic stress present in PD, suggests a potential for altered chloride homeostasis. elsevier.es Furthermore, the fact that blocking the NKCC1 cotransporter can alleviate motor symptoms in PD patients suggests that the balance of chloride transport is indeed relevant to the disease. elsevier.es
Table 4: Research Findings on KCC2 in Schizophrenia, Alzheimer's, and Parkinson's Disease Models
| Disorder | Model/Study Type | Key Findings | Reference |
|---|---|---|---|
| Schizophrenia | Post-mortem human brain | Reduced KCC2 mRNA in the hippocampus. | jneurosci.org |
| Schizophrenia | Rat social isolation model | Reduced hippocampal KCC2 expression. | nih.gov |
| Alzheimer's Disease | Post-mortem human brain | Reduced KCC2 levels. | creative-biolabs.com |
| Alzheimer's Disease | Mouse models | Pre-symptomatic loss of KCC2 correlated with amyloid-β 42 levels. | oup.comoup.com |
| Alzheimer's Disease | Mouse models | Restoring KCC2 function reverses cognitive deficits. | oup.comoup.com |
Interactions and Regulatory Mechanisms of Kcc2 Function
Reciprocal Regulation and Interplay with NKCC1
The cation-chloride cotransporters KCC2 and Na-K-2Cl cotransporter 1 (NKCC1) are the primary regulators of intracellular chloride concentration ([Cl⁻]i) in neurons. mdpi.comencyclopedia.pub Their opposing actions—KCC2 extruding chloride and NKCC1 importing it—are fundamental to determining the polarity of GABAergic signaling. mdpi.comnih.gov
During neuronal development, a critical "switch" occurs in the expression and function of KCC2 and NKCC1, which dictates the transition of γ-aminobutyric acid (GABA) from an excitatory to an inhibitory neurotransmitter. mdpi.comencyclopedia.pub In immature neurons, NKCC1 expression is high, leading to an accumulation of intracellular chloride. frontiersin.orgnih.gov This high [Cl⁻]i results in a depolarizing (excitatory) response upon GABA-A receptor activation. nih.govfrontiersin.org
As neurons mature, the expression of KCC2 progressively increases, while NKCC1 expression often decreases. mdpi.comencyclopedia.pubfrontiersin.org This shift leads to efficient chloride extrusion, lowering the intracellular chloride concentration and establishing the hyperpolarizing (inhibitory) nature of GABAergic transmission in the mature central nervous system. frontiersin.orgfrontiersin.org This developmental switch is crucial for the proper formation and function of neural circuits. nih.gov The timing of this switch varies across different brain regions, generally paralleling the maturation of the nervous system. frontiersin.org
Several factors are known to regulate the expression of these transporters, including brain-derived neurotrophic factor (BDNF), which promotes KCC2 expression. frontiersin.org The phosphorylation state of KCC2 and NKCC1, regulated by kinases such as with-no-lysine (WNK) kinases and their downstream targets SPAK and OSR1, also plays a significant role in their activity and the developmental switch. mdpi.comnih.gov
Table 1: Developmental Expression and Function of KCC2 and NKCC1
| Feature | Immature Neurons | Mature Neurons |
|---|---|---|
| Primary Transporter | NKCC1 nih.govnih.gov | KCC2 nih.govnih.gov |
| [Cl⁻]i | High frontiersin.org | Low frontiersin.org |
| GABA-A Response | Depolarizing (Excitatory) nih.govfrontiersin.org | Hyperpolarizing (Inhibitory) nih.govfrontiersin.org |
| KCC2 Expression | Low frontiersin.orgnih.gov | High frontiersin.orgnih.gov |
| NKCC1 Expression | High frontiersin.orgnih.gov | Low/Downregulated mdpi.comfrontiersin.org |
Pharmacological manipulation of KCC2 and NKCC1 with blockers has provided significant insights into their individual roles. Non-selective blockers, such as the loop diuretics furosemide (B1674285) and bumetanide (B1668049), inhibit both KCC2 and NKCC1. pnas.org However, they exhibit a much higher affinity for NKCC1. pnas.org While these compounds are clinically used for their diuretic effects by targeting NKCC2 in the kidneys, their application in neuroscience has been to probe the function of NKCC1. nih.govacs.org For instance, bumetanide has been used to block NKCC1 to restore inhibitory GABAergic transmission in conditions where NKCC1 is pathologically upregulated. nih.gov
The development of selective inhibitors has been crucial for dissecting the specific functions of each transporter. Selective KCC2 inhibitors, such as VU0463271, have demonstrated that blocking KCC2 can lead to hyperexcitability and epileptiform activity, highlighting its critical role in maintaining inhibition. eneuro.org Conversely, selective NKCC1 inhibitors, like ARN23746, have been developed to target pathological conditions associated with elevated NKCC1 activity without the diuretic side effects of non-selective blockers. nih.govnih.govacs.org These selective tools have confirmed the opposing roles of KCC2 and NKCC1 in regulating neuronal chloride levels and excitability.
Table 2: Effects of Cotransporter Blockers
| Blocker Type | Example Compound(s) | Primary Target(s) | Key Effect on Neuronal Function |
|---|---|---|---|
| Non-Selective | Furosemide, Bumetanide pnas.org | NKCC1 > KCC2 pnas.org | Inhibition of both transporters, with more potent action on NKCC1. pnas.org |
| Selective KCC2 | VU0463271 eneuro.org | KCC2 eneuro.org | Reduces chloride extrusion, can induce hyperexcitability. eneuro.org |
| Selective NKCC1 | ARN23746, ARN24092 nih.govnih.gov | NKCC1 nih.govacs.org | Inhibits chloride influx without significant diuretic effects. nih.govacs.org |
Developmental Switch in Cation-Chloride Cotransporter Expression and Function
Modulation by Neurotransmitter Systems
The function of KCC2 is dynamically regulated by the activity of major neurotransmitter systems, creating a feedback loop that fine-tunes neuronal excitability.
GABAergic signaling itself influences KCC2 function. In mature neurons, the activation of GABA-A receptors stabilizes KCC2 at the plasma membrane. nih.gov Conversely, blocking GABA-A receptor-mediated inhibition leads to a rapid increase in KCC2 membrane dynamics, reducing its clustering and stability, which ultimately decreases its transport activity. nih.gov This regulation is mediated by intracellular chloride levels and the chloride-sensitive WNK1 kinase, which phosphorylates KCC2 at key regulatory sites (threonines 906 and 1007). nih.govnih.gov This mechanism allows for a rapid "auto-tuning" of GABAergic signaling by adjusting KCC2-mediated chloride extrusion in response to changes in inhibitory transmission. nih.gov In immature neurons, increased GABAergic transmission can also lead to KCC2 downregulation. frontiersin.org
Increased glutamatergic activity, particularly through the activation of N-methyl-D-aspartate (NMDA) receptors, leads to a rapid downregulation of KCC2. frontiersin.orgjneurosci.org This process is initiated by NMDA receptor-dependent calcium influx. nih.govwsu.edu The rise in intracellular calcium activates protein phosphatase 1 (PP1), which dephosphorylates KCC2 at serine 940 (S940), a critical residue for its surface stability and activity. nih.govwsu.eduleitir.is This dephosphorylation leads to the internalization and subsequent degradation of KCC2, mediated by the calcium-activated protease calpain. frontiersin.orgjneurosci.org The resulting loss of KCC2 function impairs chloride extrusion, leading to a positive shift in the GABA reversal potential and a reduction in the efficacy of GABAergic inhibition. nih.govwsu.edu This activity-dependent downregulation of KCC2 represents a powerful mechanism of ionic plasticity. jneurosci.org
GABAergic Receptor-Mediated Signaling Dynamics
Influence of Other Ion Channels and Transporters
The function of KCC2 is not isolated but is influenced by its interaction with other membrane proteins. For instance, KCC2 has been shown to interact with the brain-type creatine (B1669601) kinase and the α2 subunit of the Na-K-ATPase pump. frontiersin.org
A significant interacting partner is the transmembrane protein Neto2 (neuropilin and tolloid like-2). pnas.org Neto2 specifically associates with the active, oligomeric form of KCC2 and is required for its normal abundance and function. frontiersin.orgpnas.org The loss of the Neto2-KCC2 interaction reduces the efficiency of KCC2-mediated chloride extrusion, leading to diminished synaptic inhibition in hippocampal neurons. pnas.org Interestingly, Neto2 also interacts with kainate receptors, positioning it as a key molecule that can modulate both excitatory and inhibitory neurotransmission. frontiersin.orgpnas.org Furthermore, KCC2 has been found to regulate the activity of TASK-3 potassium channels, influencing neuronal excitability. units.it These interactions highlight a complex regulatory network where KCC2 function is integrated with the activity of other channels and transporters to fine-tune synaptic transmission and neuronal signaling.
TWIK-related Acid-Sensitive K+ Channel 3 (Task-3)
Recent studies have revealed a functional and physical interaction between KCC2 and the TWIK-related acid-sensitive K+ channel 3 (Task-3), a member of the two-pore-domain potassium (K2P) channel family that contributes to leak potassium currents. biorxiv.orgnih.govresearchgate.net Research indicates that KCC2 is essential for the proper membrane trafficking and expression of Task-3 channels. biorxiv.orgnih.govresearchgate.net
In the rat dentate gyrus, chronic downregulation of KCC2 leads to a decrease in the membrane expression of Task-3 channels. biorxiv.orgnih.gov This reduction in leak potassium conductance results in membrane depolarization and increased neuronal excitability. biorxiv.orgnih.govresearchgate.net Interestingly, this depolarization of the resting membrane potential can compensate for the depolarizing shift in the reversal potential of GABA-A receptor currents that also occurs with KCC2 knockdown. biorxiv.orgnih.gov This suggests that the impact of KCC2 downregulation on neuronal excitability extends beyond its classical role in chloride homeostasis and is significantly influenced by its interaction with Task-3 channels. biorxiv.orgnih.gov The differential expression of Task-3 channels in various neuronal populations may explain the cell-specific effects of KCC2 knockdown. biorxiv.org
Sodium Bicarbonate Cotransporter 1 (NBCe1)
The electrogenic sodium bicarbonate cotransporter 1 (NBCe1) has been identified as an interaction partner of KCC2 in the mouse brain. nih.govresearchgate.netresearchgate.netnih.gov NBCe1 is a key regulator of intracellular pH and is expressed in both neurons and glial cells. nih.govresearchgate.netnih.gov The interaction between KCC2 and NBCe1 appears to modulate the phosphorylation state of KCC2 in response to specific stimuli. nih.govnih.gov
In experiments using HEK-293 cells stably expressing KCC2, pharmacological inhibition of NBCs prevented the activation of KCC2 that is typically induced by staurosporine (B1682477) or 4-aminopyridine (B3432731). nih.govresearchgate.netnih.gov Furthermore, in hippocampal neurons from mice lacking NBCe1, the baseline phosphorylation of KCC2 at key regulatory sites (S940 and T1007) was altered compared to wildtype neurons, both in immature and mature developmental stages. nih.govnih.gov Specifically, in immature neurons deficient in NBCe1, baseline phosphorylation of KCC2 at serine 940 (S940) was reduced, and the normal dephosphorylation response to staurosporine at S940 and threonine 1007 (T1007) was absent. nih.govnih.gov In mature NBCe1-deficient neurons, the baseline phosphorylation of both S940 and T1007 was increased. nih.govnih.gov Despite these changes in phosphorylation, the fundamental chloride extrusion capacity and the reversal potential of GABA-A currents remained similar to wildtype neurons under baseline conditions. nih.gov These findings suggest that the interaction between KCC2 and NBCe1 is important for modulating the stimulus-dependent phosphorylation of KCC2, rather than its basal transport function. nih.gov
Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)
The cystic fibrosis transmembrane conductance regulator (CFTR) is a cAMP-regulated chloride channel that plays a significant role in epithelial ion and fluid transport. frontiersin.orgmdpi.combio-rad.com While direct protein-protein interaction studies with KCC2 are not as extensively detailed as with other partners, CFTR is known to be a regulator of KCC2 expression. frontiersin.org The developmental expression of KCC2 is influenced by factors that also regulate CFTR, suggesting a coordinated regulation of chloride homeostasis. frontiersin.org In neonatal rat spinal motoneurons, the gene activities of NKCC1 and CFTR were found to be positively correlated, highlighting the interconnectedness of different chloride transporters in establishing the intracellular chloride concentration. frontiersin.org
Intracellular Regulatory Pathways Affecting KCC2 Activity
The activity of KCC2 is dynamically regulated by a variety of intracellular signaling pathways, primarily through the phosphorylation and dephosphorylation of specific amino acid residues within the transporter protein. These post-translational modifications provide a rapid and reversible mechanism to control KCC2 function.
Phosphorylation of KCC2 at Key Residues (e.g., Thr-906, Thr-1007, Ser-940)
The phosphorylation status of KCC2 at specific threonine and serine residues in its C-terminal domain is a critical determinant of its transport activity and cell surface stability. frontiersin.orgnih.govphysiology.org
Threonine 906 (Thr-906) and Threonine 1007 (Thr-1007): Phosphorylation at these two sites, often occurring together, is a potent inhibitory mechanism for KCC2 activity. frontiersin.orgnih.govphysiology.orgnih.govexeter.ac.uk This dual phosphorylation is mediated by the WNK-SPAK/OSR1 kinase pathway and is crucial for maintaining a depolarizing action of GABA in immature neurons by reducing the chloride extrusion capacity of KCC2. frontiersin.orgnih.govexeter.ac.uk During neuronal development, the phosphorylation levels at Thr-906 and Thr-1007 decrease significantly, which corresponds with the developmental increase in KCC2 activity and the shift of GABAergic signaling from excitatory to inhibitory. frontiersin.orgnih.govmdpi.com In fact, KCC2 phosphorylation at these sites can decrease by over 95% from embryonic stages to adulthood in the mouse brain. nih.govmdpi.com Preventing the phosphorylation at these sites, for instance through mutagenesis, leads to a potent stimulation of KCC2 activity. nih.govmdpi.com
Serine 940 (Ser-940): In contrast to the inhibitory phosphorylation at Thr-906 and Thr-1007, phosphorylation at Ser-940 generally enhances KCC2 function. frontiersin.orgnih.govphysiology.orgmdpi.comnih.gov This phosphorylation event is primarily mediated by Protein Kinase C (PKC). frontiersin.orgmdpi.comnih.gov Phosphorylation of Ser-940 increases the cell surface stability of KCC2 by reducing its rate of internalization from the plasma membrane. nih.govresearchgate.net This leads to an increased number of KCC2 transporters at the cell surface and, consequently, an enhanced rate of chloride extrusion. frontiersin.orgnih.gov This modification is also implicated in the clustering of KCC2 at synapses. frontiersin.org
Table 1: Key Phosphorylation Sites of KCC2 and their Functional Effects
| Phosphorylation Site | Kinase(s) | Functional Effect on KCC2 | Reference(s) |
| Thr-906 / Thr-1007 | WNK/SPAK/OSR1 | Inhibition of transport activity | frontiersin.orgnih.govphysiology.orgnih.govexeter.ac.ukmdpi.com |
| Ser-940 | Protein Kinase C (PKC) | Increased cell surface stability and transport activity | frontiersin.orgnih.govphysiology.orgmdpi.comnih.govresearchgate.net |
Role of WNK/SPAK/OSR1 Kinase Pathway
The "With-No-Lysine" (WNK) kinases, along with their downstream targets, the STE20/SPS1-related proline/alanine-rich kinase (SPAK) and the oxidative stress-responsive kinase 1 (OSR1), form a critical signaling cascade that regulates the activity of cation-chloride cotransporters, including KCC2. frontiersin.orgmdpi.commdpi.commdpi.comnih.gov
This pathway acts as a key reciprocal regulator of NKCC1 and KCC2. frontiersin.org In the context of KCC2, the WNK1-SPAK/OSR1 pathway phosphorylates KCC2 at Thr-906 and Thr-1007, leading to its inhibition. frontiersin.orgmdpi.comjove.comnih.gov The activity of this kinase pathway is developmentally regulated, with higher activity in immature neurons, which contributes to the lower KCC2 function and depolarizing GABA responses during early development. frontiersin.orgmdpi.com As neurons mature, the activity of the WNK1-SPAK/OSR1 pathway decreases, leading to the dephosphorylation and activation of KCC2. frontiersin.orgmdpi.com This pathway is also sensitive to intracellular chloride concentrations, creating a feedback loop where changes in chloride levels can modulate kinase activity and, in turn, KCC2 function to maintain chloride homeostasis. exeter.ac.uk
Involvement of Protein Kinase C (PKC) and Brain-type Creatine Kinase (CKB)
Protein Kinase C (PKC): As mentioned previously, Protein Kinase C is the primary kinase responsible for the phosphorylation of KCC2 at Ser-940. frontiersin.orgnih.govresearchgate.netnih.gov Activation of PKC leads to increased phosphorylation at this site, which stabilizes KCC2 at the cell surface and enhances its transport activity. nih.govresearchgate.net This mechanism is thought to play a vital role in modulating the strength of synaptic inhibition by dynamically regulating the amount of functional KCC2 at the neuronal membrane. nih.govnih.gov
Brain-type Creatine Kinase (CKB): KCC2 function is also modulated through its interaction with the brain-type isoform of creatine kinase (CKB). mdpi.commdpi.comnih.govfrontiersin.orgoup.com CKB is an enzyme crucial for cellular energy homeostasis, catalyzing the transfer of a phosphate (B84403) group from phosphocreatine (B42189) to ADP to generate ATP. mdpi.comnih.gov CKB physically associates with KCC2, and this interaction is important for KCC2 activity. nih.govfrontiersin.orgoup.com It is hypothesized that by being in close proximity to KCC2, CKB can provide a localized supply of ATP. mdpi.com This localized ATP may be necessary for the phosphorylation events that regulate KCC2 or for the energetic demands of ion transport itself. oup.com The interaction between CKB and KCC2 has been implicated in the modulation of GABA-A receptor-mediated signaling, although the precise molecular mechanisms connecting CKB activity to KCC2 function are still under investigation. mdpi.com
Effects of Neurotrophic Factors (e.g., Brain-Derived Neurotrophic Factor, BDNF)
Brain-Derived Neurotrophic Factor (BDNF) is a critical modulator of the K-Cl co-transporter KCC2's expression and function, though its effects are notably complex and context-dependent. The regulatory actions of BDNF on KCC2 vary based on neuronal maturity, physiological state (intact vs. injured), and the specific signaling pathways activated. mdpi.comresearchgate.net
In mature, intact neurons, BDNF, acting through its receptor Tropomyosin receptor kinase B (TrkB), generally leads to the downregulation of KCC2. nih.govoup.com Studies have shown that exposure of hippocampal slice cultures to exogenous BDNF results in a dose-dependent decrease in both KCC2 mRNA and protein levels. nih.gov This effect is mediated at the transcriptional level and can be blocked by tyrosine kinase inhibitors like K252a or by scavenging BDNF with TrkB-Fc receptor bodies. nih.gov This downregulation of KCC2 impairs the neuron's chloride extrusion capacity, leading to a depolarizing shift in the GABAergic response. nih.gov This mechanism is implicated in pathological conditions characterized by hyperexcitability, such as epilepsy and neuropathic pain, where elevated BDNF levels contribute to the suppression of KCC2 function. mdpi.comnih.govmdpi.com
Conversely, during neuronal development, BDNF plays a crucial role in the upregulation of KCC2, which is essential for the developmental switch of GABAergic transmission from excitatory to inhibitory. oup.comaopwiki.organe.pl BDNF can increase KCC2 mRNA expression and promote its localization to the cell membrane in immature neurons. oup.com This developmental upregulation appears to be a synergistic effect, as GABA itself can increase BDNF expression in immature neurons. frontiersin.org
The response to BDNF can also be reversed following neuronal injury. In several models of neuronal injury, such as axotomy or spinal cord injury, BDNF has been shown to upregulate KCC2 expression, contrary to its effect in intact mature neurons. mdpi.comresearchgate.netane.plfrontiersin.org This has led to the hypothesis that injured neurons revert to an "immature-like" state where BDNF promotes, rather than inhibits, KCC2 expression to aid in repair and functional recovery. researchgate.net
The conflicting actions of BDNF are thought to depend on the specific downstream intracellular signaling cascades activated by the BDNF-TrkB interaction. These pathways include the Shc/FRS-2 and PLCγ cascades. mdpi.com It has been suggested that the downregulation of KCC2 occurs when the Shc pathway is activated in the presence of PLCγ, while upregulation is triggered by the Shc pathway in the absence of PLCγ. mdpi.com
Table 1: Research Findings on the Effects of BDNF on KCC2
| Condition/Model | Effect of BDNF on KCC2 | Mediating Factors | Observed Outcome | Citation |
|---|---|---|---|---|
| Mature Hippocampal Neurons (in vitro/in vivo) | Downregulation of mRNA and protein | TrkB receptor activation | Impaired Cl- extrusion, depolarizing GABA shift | mdpi.comnih.gov |
| Developing/Immature Neurons | Upregulation of mRNA and membrane localization | TrkB signaling | Promotes functional maturation of GABAergic inhibition | oup.comane.pl |
| Neuropathic Pain/Epilepsy Models | Downregulation | BDNF-TrkB signaling cascade | Contributes to hyperexcitability | mdpi.commdpi.com |
| Axotomized/Injured Neurons | Upregulation | Reversal of signaling pathway response | Potentially restorative/compensatory mechanism | mdpi.comresearchgate.netfrontiersin.org |
| Application of TrkB inhibitors (e.g., K252a, TrkB-Fc) | Blocks downregulation; may increase basal KCC2 levels | Inhibition of tyrosine kinase activity | Prevents BDNF-mediated suppression of KCC2 | nih.gov |
Mechanisms of KCC2 Membrane Turnover, Lateral Diffusion, and Clustering
The function of KCC2 is not solely determined by its expression level but is dynamically regulated by its localization and stability at the plasma membrane. This involves a complex interplay of membrane turnover, lateral diffusion, and clustering, which allows for rapid adaptation of chloride homeostasis in response to neuronal activity. frontiersin.orgjneurosci.org
KCC2 Clustering: KCC2 is not uniformly distributed on the neuronal surface but forms clusters, particularly in the vicinity of both excitatory and inhibitory synapses. frontiersin.orgjneurosci.orgjneurosci.org These clusters are thought to create localized domains of efficient chloride extrusion. The formation and maintenance of these clusters are dependent on several factors. Interaction with the actin cytoskeleton via linker proteins is crucial. frontiersin.org Specifically, the protein 4.1N tethers KCC2 near excitatory synapses, while the scaffolding protein gephyrin is critical for its clustering and function near inhibitory synapses. jneurosci.orgjneurosci.orgpnas.org The oligomerization of KCC2 transporters and their association with lipid rafts have also been proposed to influence clustering. frontiersin.org
Lateral Diffusion: KCC2 molecules are highly mobile within the plasma membrane, constantly moving between extrasynaptic regions and synaptic clusters in a process described as a "diffusion-trap" mechanism. frontiersin.org The transporter's lateral diffusion is a key parameter that is rapidly modulated by synaptic activity. jneurosci.orgresearchgate.net For instance, increased glutamatergic activity, via NMDA receptor activation and subsequent calcium influx, leads to an increase in KCC2's diffusion coefficient. jneurosci.org This enhanced mobility causes KCC2 to escape from synaptic clusters, leading to their dispersal and a reduction in local chloride transport capacity. frontiersin.orgjneurosci.org Similarly, a reduction in GABAergic inhibition also increases KCC2's membrane diffusion. frontiersin.org This dynamic regulation of mobility allows for a rapid, localized tuning of KCC2 function in response to changing synaptic inputs. jneurosci.org
Membrane Turnover: The number of KCC2 transporters at the cell surface is maintained by a balance between exocytosis (insertion into the membrane) and endocytosis (internalization). frontiersin.org KCC2 undergoes constitutive and activity-dependent endocytosis via a clathrin-dependent pathway. frontiersin.orgtandfonline.com Increased neuronal activity promotes the internalization of KCC2, providing a mechanism for its rapid downregulation. wikipedia.org The turnover rate of KCC2 at the membrane is reportedly high, with some studies suggesting a half-life of minutes, although this remains a subject of some debate. frontiersin.org
Post-translational modifications are central to regulating these dynamic processes. Phosphorylation at specific residues in KCC2's large intracellular C-terminal domain is a primary control switch. frontiersin.orgfrontiersin.org For example, dephosphorylation of Serine 940 (S940), mediated by Protein Phosphatase 1 (PP1) following Ca2+ influx, increases KCC2 diffusion and internalization. frontiersin.orgwikipedia.org Conversely, phosphorylation of S940 by Protein Kinase C (PKC) stabilizes KCC2 at the membrane. frontiersin.orgbiorxiv.orgemory.edu In contrast, phosphorylation at Threonines 906 and 1007 (T906/T1007) by the WNK-SPAK/OSR1 kinase pathway increases membrane diffusion and turnover, while their dephosphorylation promotes stability. frontiersin.orgfrontiersin.org Furthermore, tyrosine phosphorylation and subsequent ubiquitination have been identified as signals for KCC2 internalization and degradation. tandfonline.comnih.gov
Table 2: Factors Regulating KCC2 Membrane Dynamics
| Regulatory Factor | Mechanism/Interaction | Effect on Diffusion | Effect on Clustering/Stability | Citation |
|---|---|---|---|---|
| Increased Glutamatergic Activity (via NMDAR) | Ca2+ influx, PP1 activation, Calpain cleavage | Increased | Decreased (cluster dispersion, reduced stability) | frontiersin.orgjneurosci.orgwikipedia.org |
| Reduced GABAergic Activity | Phosphorylation changes (pT906/T1007) | Increased | Decreased (cluster dispersion) | frontiersin.org |
| Phosphorylation at S940 | Phosphorylated by PKC | Decreased | Increased (stabilization, increased clustering) | frontiersin.orgfrontiersin.orgbiorxiv.org |
| Dephosphorylation at S940 | Dephosphorylated by PP1 | Increased | Decreased (destabilization, cluster dispersion) | frontiersin.orgjneurosci.orgfrontiersin.org |
| Phosphorylation at T906/T1007 | Phosphorylated by WNK-SPAK/OSR1 kinases | Increased | Decreased (cluster dispersion, enhanced turnover) | frontiersin.orgfrontiersin.org |
| Tyrosine Phosphorylation | Mediated by Src family kinases | Not specified | Decreased (promotes endocytosis and degradation) | frontiersin.orgtandfonline.com |
| Interaction with Protein 4.1N | Actin cytoskeleton tethering at excitatory synapses | Decreased | Increased (anchoring and confinement) | jneurosci.orgjneurosci.orgpnas.org |
| Interaction with Gephyrin | Scaffolding at inhibitory synapses | Decreased | Increased (clustering and stabilization) | jneurosci.org |
| Interaction with β-PIX | Regulation of actin dynamics | Not specified | Regulates spine morphology and synapse formation | frontiersin.orgnih.gov |
Compound Names Mentioned
Q & A
Basic Research Questions
Q. How is the selectivity of KCC2 Blocker 1 validated in experimental models?
- Methodology :
- Use comparative IC50 assays against related transporters (e.g., NKCC1, NCC) to confirm specificity. For example, this compound shows 100-fold higher potency for KCC2 over its enantiomer .
- Validate target engagement via Western blotting with antibodies like KCC2 (D1R2R) Rabbit mAb, which detects endogenous KCC2 protein levels in human, mouse, and rat models .
- Combine electrophysiology (e.g., GABA reversal potential measurements) to confirm functional blockade of KCC2 activity in neurons .
Q. What experimental controls are critical when assessing this compound’s effects on neuronal chloride homeostasis?
- Key Controls :
- Include bumetanide (NKCC1 blocker) to isolate KCC2-specific effects .
- Use genetic models (e.g., KCC2 knockdown/knockout) to validate pharmacological results .
- Measure baseline intracellular chloride concentrations ([Cl⁻]i) using fluorescent dyes (e.g., MQAE) or electrophysiological recordings .
Q. How can researchers ensure reproducibility of this compound results across studies?
- Best Practices :
- Standardize compound concentrations (e.g., 0.1–10 µM for in vitro assays) and solvent controls (DMSO ≤0.1%) .
- Report batch-to-blot variability using validated antibodies (e.g., recombinant monoclonal antibodies with high inter-batch consistency) .
- Publish full experimental protocols, including animal strain details and seizure induction methods, to align with guidelines for replicability .
Advanced Research Questions
Q. How do discrepancies arise between in vitro and in vivo efficacy of this compound, and how can they be resolved?
- Analysis of Contradictions :
- In vitro : this compound shows IC50 = 0.4 µM in transfected cell lines , but in vivo effects depend on developmental timing and brain region. For example, early postnatal treatment in mice normalizes seizure thresholds but fails to rescue social behavior deficits .
- Resolution Strategies :
- Use age-specific models (e.g., P15 vs. P60 mice) to account for developmental changes in KCC2 expression .
- Combine pharmacological blockade with optogenetic or chemogenetic tools to isolate KCC2’s role in specific neuronal circuits .
Q. What mechanisms underlie the dual role of KCC2 modulation in ictogenesis (seizure generation) and interictal activity?
- Key Findings :
- KCC2 blockade (e.g., VU0240551) abolishes ictal discharges but increases interictal spike frequency in entorhinal cortex slices, suggesting region-specific effects .
- Enhanced KCC2 activity (via CLP257) prolongs ictal duration, implicating chloride homeostasis in seizure termination .
- Methodological Recommendations :
- Pair local field potential recordings with chloride imaging to correlate network activity with [Cl⁻]i dynamics .
- Test this compound in genetic epilepsy models (e.g., Dravet syndrome) to assess therapeutic potential .
Q. How does phosphorylation at Thr906/Thr1007 impact this compound’s efficacy in neurodevelopmental disorders (NDDs)?
- Data Insights :
- Phospho-mimetic KCC2 mutations (KCC2E/+) alter GABAergic inhibition and increase seizure susceptibility in mice, but post-translational modifications are not directly targeted by current blockers .
- Experimental Design :
- Use phospho-specific antibodies to map KCC2 phosphorylation states in disease models.
- Combine this compound with kinase inhibitors/activators to dissect signaling pathways regulating transporter activity .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
